molecular formula C10H13N5O B5961539 8-methyl-6-(4-morpholinyl)-9H-purine

8-methyl-6-(4-morpholinyl)-9H-purine

Cat. No.: B5961539
M. Wt: 219.24 g/mol
InChI Key: ZFCZCDSYTJRELW-UHFFFAOYSA-N
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Description

8-Methyl-6-(4-morpholinyl)-9H-purine is a synthetic purine derivative designed for biochemical research. This compound is of significant interest in the field of oncology and cell signaling, primarily for its potential as a phosphatidylinositol-3 kinase (PI3K) inhibitor . The PI3K pathway is one of the most frequently activated pathogenic signaling cascades in a wide range of human cancers, making it a critical target for the development of targeted therapies . Compounds featuring the 6-morpholinyl-purine scaffold, like this one, are investigated for their ability to selectively inhibit specific PI3K isoforms, which may lead to therapeutic benefits with reduced toxicity compared to broader inhibitors . The core structure of this molecule is based on a 2,9-disubstituted-6-morpholino purine scaffold, which has been reported in scientific literature as a potent and selective inhibitor, particularly of the PI3Kα isoform . Researchers utilize this and similar compounds to explore the molecular details of the PI3K/AKT/mTOR signaling pathway, its role in tumor initiation and progression, and to develop new strategies to combat drug resistance in various cancers . The structural features of this class of molecules are engineered to interact with the ATP-binding pockets of PI3K isoforms, with variations in substituents allowing researchers to fine-tune selectivity and affinity . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-(8-methyl-7H-purin-6-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O/c1-7-13-8-9(14-7)11-6-12-10(8)15-2-4-16-5-3-15/h6H,2-5H2,1H3,(H,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFCZCDSYTJRELW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C(=NC=N2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Applications

One of the primary areas of interest for 8-methyl-6-(4-morpholinyl)-9H-purine is its role as an inhibitor in the phosphatidylinositol-3-kinase (PI3K) pathway, which is frequently activated in various cancers. Research indicates that derivatives of this compound can selectively inhibit specific isoforms of PI3K, thus providing a targeted approach to cancer therapy.

Case Study: PI3K Inhibition

A study synthesized a series of 2,9-disubstituted-6-morpholino purine derivatives that demonstrated potent inhibitory activity against PI3Kα with an IC50 value of 11 nM. These compounds were designed using a rational drug design strategy that involved virtual screening and molecular docking techniques to optimize their binding affinity to the target enzyme .

CompoundIC50 (nM)Selectivity
2,9-disubstituted-6-morpholino purine11PI3Kα > PI3Kγ

The selectivity for PI3Kα over PI3Kγ suggests that these derivatives could minimize off-target effects, making them promising candidates for further development in anticancer therapies.

Antiparasitic Activity

Another significant application of this compound lies in its antiparasitic properties. Research has indicated that certain purine derivatives can act against Trypanosoma brucei, the causative agent of African sleeping sickness.

Case Study: Antiparasitic Efficacy

A study focused on synthesizing pyrrolopyrimidine derivatives, which included modifications similar to those found in this compound. These compounds showed substantial activity against T. brucei in vitro, indicating that structural modifications could enhance their efficacy against parasitic infections .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound derivatives. Variations at specific positions on the purine ring can significantly influence biological activity.

Key Findings in SAR Studies

  • Substituents at the N9 position have been shown to affect binding affinity and selectivity for PI3K isoforms.
  • The introduction of hydrophobic groups at certain positions enhances enzyme inhibitory activity while maintaining solubility.

Synthesis and Development

The synthesis of this compound and its derivatives involves several chemical strategies, including:

  • Ligand-based Design : Utilizing known active scaffolds to create novel compounds with improved activity.
  • Target-based Design : Employing molecular docking to predict interactions with target proteins, facilitating the design of selective inhibitors .

Chemical Reactions Analysis

Hydrolysis of the Ethyl Ester Moiety

The ester group at position 6 undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. For example:

  • Base-Catalyzed Hydrolysis : Treatment with aqueous KOH (1–2 M) at 80–100°C converts the ester to 3-benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-6-carboxylic acid .

  • Acid-Catalyzed Hydrolysis : Concentrated HCl under reflux cleaves the ester bond, though this method is less commonly reported for quinolone derivatives .

Key Data :

ConditionProductYieldSource
KOH (1 M, 80°C, 4 h)3-Benzyl-4-hydroxy-2-oxo-...-6-carboxylic acid85%

Amidation Reactions

The ester reacts with primary amines (e.g., benzylamines) under microwave irradiation or thermal conditions to form carboxamides. For instance:

  • General Procedure : Ethyl 3-benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-6-carboxylate reacts with 3-chloro-4-fluorobenzylamine in DMF at 140°C (2 h) to yield N-(3-chloro-4-fluorobenzyl)-3-benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-6-carboxamide .

Characterization :

  • 1H NMR (DMSO-d6) : δ 10.14 (t, J = 6.0 Hz, 1H, NH), 8.63 (s, 1H, Ar–H), 7.42–7.06 (m, aromatic protons), 4.41 (dd, J = 17.7, 6.0 Hz, 2H, CH2) .

  • ESI-MS : m/z 363.0 [M+H]+ .

3.

Comparison with Similar Compounds

Key Research Findings

Synthetic Feasibility : Piperazinyl and morpholinyl derivatives are synthesized with moderate-to-high yields (9–79%), though sulfonyl-piperazine analogs show lower yields (~17%) due to steric challenges .

Biological Activity: Piperazinyl derivatives exhibit cannabinoid receptor modulation and kinase inhibition . 9-Benzyl-6-(2-furyl)purines demonstrate potent antimycobacterial activity (MIC 0.39 µg/mL) .

Physicochemical Properties: Morpholinyl and piperazinyl groups enhance solubility (logP ~2–3) compared to aryl-substituted analogs (logP ~4–5) .

Q & A

Q. SAR Trends :

  • Morpholino groups at C-6 improve solubility but may reduce affinity for hydrophobic kinase pockets.
  • Methyl at C-8 enhances selectivity by occupying allosteric sites, as seen in cannabidiol analogs .

Q. What strategies mitigate low yields in acylated piperazinyl-purine syntheses (e.g., trifluoroacetyl derivatives)?

  • Methodological Answer :
  • Activation : Use trifluoroacetic anhydride (TFAA) as an acylating agent under inert atmospheres.
  • Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate acylation of piperazine intermediates .
  • Workup : Quench with NaHCO3 to neutralize excess TFAA, followed by extraction with EtOAc .
    • Key Data :
  • Yield Improvement: Trifluoroacetylpiperazinyl purine (30) yield increases from 9% to 61% with DMAP .

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